molecular formula C19H26N2O2 B2929976 2-(2-methyl-1H-indol-3-yl)-N,N-bis(2-methylpropyl)-2-oxoacetamide CAS No. 903264-01-7

2-(2-methyl-1H-indol-3-yl)-N,N-bis(2-methylpropyl)-2-oxoacetamide

Cat. No.: B2929976
CAS No.: 903264-01-7
M. Wt: 314.429
InChI Key: FAOCJBLQCDLZAD-UHFFFAOYSA-N
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Description

2-(2-methyl-1H-indol-3-yl)-N,N-bis(2-methylpropyl)-2-oxoacetamide is a synthetic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and dyes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-indol-3-yl)-N,N-bis(2-methylpropyl)-2-oxoacetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Methyl Group: The methyl group at the 2-position of the indole ring can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.

    Amide Bond Formation: The final step involves the formation of the amide bond. This can be achieved by reacting the indole derivative with N,N-bis(2-methylpropyl)amine and an acyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-indol-3-yl)-N,N-bis(2-methylpropyl)-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using nitric acid and sulfuric acid mixture.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of nitro, sulfo, or halo derivatives.

Scientific Research Applications

2-(2-methyl-1H-indol-3-yl)-N,N-bis(2-methylpropyl)-2-oxoacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide: Similar indole derivative with different substituents.

    (2-Methyl-1H-indol-3-yl)acetic acid: Another indole derivative with a carboxylic acid group.

    N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: Indole derivatives with additional heterocyclic rings.

Uniqueness

2-(2-methyl-1H-indol-3-yl)-N,N-bis(2-methylpropyl)-2-oxoacetamide is unique due to its specific substitution pattern and the presence of the N,N-bis(2-methylpropyl) group. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

IUPAC Name

2-(2-methyl-1H-indol-3-yl)-N,N-bis(2-methylpropyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-12(2)10-21(11-13(3)4)19(23)18(22)17-14(5)20-16-9-7-6-8-15(16)17/h6-9,12-13,20H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOCJBLQCDLZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N(CC(C)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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